1-Benzyl-3-(4-bromophenyl)thiourea
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Overview
Description
1-Benzyl-3-(4-bromophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields. This compound, with the molecular formula C14H13BrN2S, features a benzyl group and a bromophenyl group attached to a thiourea moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-Benzyl-3-(4-bromophenyl)thiourea typically involves the reaction of benzyl isothiocyanate with 4-bromoaniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Benzyl isothiocyanate+4-bromoaniline→this compound
The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
1-Benzyl-3-(4-bromophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-(4-bromophenyl)thiourea has found applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antibacterial, antifungal, and anticancer properties. It is used in studies to understand its mechanism of action and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(4-bromophenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and cellular processes. The bromophenyl group may enhance the compound’s ability to interact with biological membranes and proteins, contributing to its biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-Benzyl-3-(4-bromophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Benzyl-3-phenylthiourea: Lacks the bromine atom, resulting in different chemical and biological properties.
1-Benzyl-3-(4-chlorophenyl)thiourea: Contains a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-Benzyl-3-(4-methylphenyl)thiourea:
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-benzyl-3-(4-bromophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2S/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALYRNXLPVFVLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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